molecular formula C6H11NO B13010931 (R)-1-Oxa-6-azaspiro[3.4]octane

(R)-1-Oxa-6-azaspiro[3.4]octane

Cat. No.: B13010931
M. Wt: 113.16 g/mol
InChI Key: HCYLFYASAYLVBO-ZCFIWIBFSA-N
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Description

®-1-Oxa-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure with a spiro-connected oxirane and azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Oxa-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for ®-1-Oxa-6-azaspiro[3.4]octane are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-1-Oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.

Scientific Research Applications

®-1-Oxa-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Oxa-6-azaspiro[34]octane is unique due to the presence of both an oxirane and an azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(4R)-1-oxa-7-azaspiro[3.4]octane

InChI

InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2/t6-/m1/s1

InChI Key

HCYLFYASAYLVBO-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@]12CCO2

Canonical SMILES

C1CNCC12CCO2

Origin of Product

United States

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